N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide
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Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core with an oxo group at the 11th position and a pivalamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide typically involves the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo[b,f][1,4]oxazepine ring system.
Introduction of the Oxo Group: The oxo group at the 11th position is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Pivalamide Group: The final step involves the acylation of the oxazepine core with pivaloyl chloride in the presence of a base like pyridine to form the pivalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pivalamide moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine: Another analog with a thiazepine ring system.
10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one: Lacks the pivalamide group but shares the oxazepine core.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is unique due to the presence of both the oxo group and the pivalamide moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)17(22)19-11-8-9-14-12(10-11)16(21)20-13-6-4-5-7-15(13)23-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZDCMVXJOXYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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